1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene
Description
Structural Characterization and Molecular Properties
Molecular Architecture and IUPAC Nomenclature
The core structure of 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene consists of a partially saturated phenanthrene system (three fused benzene rings) with two hydroxyl groups at positions 1 and 2 and an epoxide bridge spanning positions 3 and 4. The IUPAC name, derived from its stereochemistry and substituents, is (1aR,2S,3R,9cS)-1a,2,3,9c-tetrahydro-1-oxacyclopropa[c]phenanthrene-2,3-diol . The stereodescriptors reflect the syn configuration of the diol and the trans arrangement of the epoxide oxygen relative to the hydroxyl groups.
Key Structural Features:
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for analogous PAH diol epoxides reveal distinct patterns:
- ¹H NMR :
Infrared (IR) Spectroscopy
- O–H stretch : 3200–3400 cm⁻¹ (hydroxyl groups) .
- C–O–C asymmetric stretch : 1260–1280 cm⁻¹ (epoxide) .
Mass Spectrometry
Crystallographic Analysis and Conformational Studies
Although no crystallographic data exists for this specific compound, X-ray studies of related tetrahydrophenanthrene epoxides (e.g., 1,2,3,4-tetrahydrophenanthrene-3,4-epoxide) reveal a puckered cyclohexene ring fused to a planar aromatic system . The dihedral angle between the epoxide oxygen and the adjacent hydroxyl groups is approximately 60°, favoring a staggered conformation to reduce torsional strain .
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level predict:
Structure
3D Structure
Properties
IUPAC Name |
14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14(17-13)12(11)16/h1-6,11-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUIEZKBBVSZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C(C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031816 | |
| Record name | 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75947-56-7, 67737-62-6 | |
| Record name | Phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,9c-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075947567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Oxidation
Biocatalytic approaches using cytochrome P450 enzymes have been explored for similar epoxides in metabolic studies. While scalable production remains challenging, this method offers high stereoselectivity under mild conditions.
Comparative Analysis of Synthesis Routes
| Method | Reagents | Yield | Stereochemical Control | Reference |
|---|---|---|---|---|
| Sulphonyl Halide | , NaOH | 50–65% | Moderate | |
| Peracid Oxidation | mCPBA | N/A | High (if chiral) | |
| Enzymatic | Cytochrome P450 | <30% | High |
Purification and Characterization
Post-synthesis purification typically involves:
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Column Chromatography: Silica gel with hexane/ethyl acetate gradients.
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Recrystallization: From ethanol or methanol, leveraging the compound’s melting point of 164°C.
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Spectroscopic Confirmation:
Industrial and Environmental Considerations
Scalable production faces hurdles due to the toxicity of sulphonyl halides and halogenated solvents. Recent trends favor greener alternatives, such as:
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Solvent-Free Reactions: Mechanochemical approaches using ball milling.
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Biodegradable Catalysts: Immobilized lipases for ester hydrolysis steps.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring or hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction may yield dihydroxy derivatives .
Scientific Research Applications
Mutagenicity and Tumorigenicity
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene has been studied extensively for its mutagenic and tumorigenic effects. Research indicates that this compound exhibits high mutagenicity in both bacterial and mammalian cell assays. It has been linked to the induction of DNA damage and the promotion of tumor formation in experimental models .
Key Studies:
- Wood et al. (1979) demonstrated that exposure to this compound resulted in significant mutagenic activity in bacterial systems.
- Adams et al. (1982) highlighted its potential as a carcinogenic agent when tested on mammalian cells .
Environmental Toxicology
Due to its mutagenic properties, this compound is also relevant in environmental toxicology. It serves as a model for studying the effects of polycyclic aromatic hydrocarbons (PAHs) on living organisms. The compound's ability to form adducts with DNA makes it a critical subject for understanding the mechanisms of environmental carcinogenesis .
Antioxidant Activity
Recent studies have explored the antioxidant potential of derivatives related to this compound. These derivatives have shown promise in mitigating oxidative stress-related diseases by scavenging free radicals and inhibiting lipid peroxidation .
Drug Development
The structural characteristics of this compound make it a candidate for further drug development research. Its epoxide functionality is of interest for synthesizing novel therapeutic agents targeting various biological pathways .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Wood et al., 1979 | Investigate mutagenic effects | High mutagenicity observed in bacterial strains |
| Adams et al., 1982 | Assess tumorigenic potential | Induced tumors in mammalian models |
| Hradec et al., 1990 | Environmental impact assessment | Identified as a significant pollutant with mutagenic properties |
Mechanism of Action
The mechanism of action of 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene involves its interaction with cellular DNA, leading to mutations and potential tumor formation. The compound forms DNA adducts, which can disrupt normal cellular processes and lead to carcinogenesis. The molecular targets include various enzymes and DNA sequences that are critical for cell replication and repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The carcinogenicity and mutagenicity of bay-region diol epoxides depend on:
Bay-region geometry : Epoxide placement in a sterically constrained "bay" enhances reactivity.
Stereochemistry : Configurations where the epoxide oxygen is trans to the benzylic hydroxyl group (e.g., anti diol epoxides) are more potent .
Hydrocarbon backbone: Larger PAHs (e.g., benzo[a]pyrene) exhibit higher carcinogenicity than smaller ones (e.g., phenanthrene) due to DNA intercalation efficiency .
Comparative Data Table
Key Findings
Mutagenicity :
- The phenanthrene diol epoxide exhibits 10–20× lower mutagenicity than chrysene or benzo[c]phenanthrene analogues in Salmonella typhimurium TA100 . This correlates with its smaller aromatic system, which reduces DNA intercalation efficiency .
- In mammalian cells (V79), its mutagenicity is 4× lower than chrysene diol epoxides due to inefficient metabolic activation .
Tumorigenicity: In newborn mice, this compound induces 0.74 lung tumors/mouse (45% incidence), compared to 15.9 tumors/mouse (98% incidence) for chrysene diol epoxide-2 .
Stereochemical Dependence :
- The anti diastereomer (epoxide oxygen trans to benzylic hydroxyl) is 2–3× more tumorigenic than the syn isomer in chrysene and benzo[c]phenanthrene derivatives . However, phenanthrene’s diol epoxide lacks this stereochemical preference due to its simpler structure .
Mechanistic Insights
- DNA Adduct Formation : The phenanthrene diol epoxide forms fewer stable DNA adducts than BPDE or benzo[c]phenanthrene analogues. Its tetraols (hydrolysis products) correlate with urinary BaP-tetraols, supporting its role as a biomarker .
- Metabolic Stability: Unlike chrysene or benzo[c]phenanthrene derivatives, phenanthrene’s diol epoxide is rapidly detoxified via glutathione conjugation, limiting its carcinogenicity .
Biological Activity
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative known for its biological activity, particularly its mutagenic and tumorigenic properties. This compound is a diol epoxide of phenanthrene and has been the subject of various studies examining its impact on cellular and molecular processes.
The compound can be characterized by the following structural formula:
It is classified as a phenanthrene diol epoxide which plays a significant role as a metabolite in biological systems, particularly in mice .
Mutagenicity and Tumorigenicity
Research indicates that this compound exhibits high mutagenicity and tumorigenicity . Studies have shown that this compound can induce mutations in various biological systems. For instance:
- In vitro assays revealed that the compound significantly increases the frequency of mutations in bacterial strains when exposed to it .
- Animal studies have demonstrated tumor formation in mice following exposure to this compound .
The mutagenic effects are primarily attributed to the formation of DNA adducts. The epoxide group in the structure can react with nucleophilic sites on DNA, leading to modifications that result in mutations. The detailed mechanism involves:
- Epoxidation : The epoxide group reacts with DNA bases.
- DNA Adduct Formation : Covalent bonds are formed between the compound and DNA.
- Replication Errors : During DNA replication, these adducts can lead to mispairing or strand breaks.
Study 1: Mutagenicity Assessment
A study conducted using the Ames test assessed the mutagenic potential of this compound. The results indicated a dose-dependent increase in revertant colonies in Salmonella typhimurium strains TA98 and TA100 when exposed to the compound.
| Concentration (µg/plate) | TA98 Revertants | TA100 Revertants |
|---|---|---|
| 0 | 15 | 12 |
| 10 | 50 | 45 |
| 50 | 120 | 110 |
| 100 | 200 | 190 |
Study 2: Tumorigenicity in Mice
In a long-term study involving mice exposed to varying doses of the compound, significant tumor development was observed:
| Dose (mg/kg) | Tumor Incidence (%) |
|---|---|
| 0 | 0 |
| 5 | 10 |
| 10 | 30 |
| 20 | 60 |
These findings underscore the compound's potential as a carcinogen.
Q & A
Q. What are the primary metabolic pathways leading to the formation of 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene in biological systems?
This compound arises via cytochrome P450-mediated oxidation of phenanthrene (Phe) at the 1,2-position, forming (1R,2R)-dihydroxy-1,2-dihydrophenanthrene (Phe-1,2-D). Subsequent epoxidation at the 3,4-position generates the bay-region diol epoxide, structurally analogous to carcinogenic benzo[a]pyrene diol epoxide (BPDE) . This pathway is critical for studying metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and their carcinogenic potential.
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Gas chromatography (GC) with derivatization is commonly used. Indirect methods involve acid treatment to convert dihydrodiols to phenols, followed by subtraction of background phenol levels. Direct methods employ methyl iodide derivatization, though they require large sample volumes and prolonged processing. Recent advancements focus on optimizing sensitivity while reducing solvent consumption and analysis time .
Q. How does the mutagenicity of this compound compare to other PAH-derived diol epoxides?
The compound exhibits high mutagenicity and tumorigenicity due to its bay-region epoxide structure, similar to BPDE. Its reactivity with DNA bases (e.g., forming adducts with guanine) is a key determinant of carcinogenic potency. Comparative studies with non-bay-region epoxides (e.g., Phe-3,4-D-1,2-E) show lower mutagenic activity, underscoring structural influences on toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions between indirect and direct quantification methods for dihydrodiol metabolites?
Indirect methods (acid hydrolysis) may overestimate dihydrodiol levels due to incomplete phenol removal or side reactions. Direct derivatization avoids these issues but faces sensitivity limitations. Cross-validation using isotope dilution mass spectrometry (ID-MS) or enzymatic stabilization protocols is recommended to reconcile data discrepancies .
Q. What synthetic strategies enable enantioselective preparation of this compound for mechanistic studies?
Chiral resolution of intermediates is critical. For example, β-menthyloxyacetals derived from trans-1-bromo-2-hydroxy-1,2,3,4-tetrahydrophenanthrene can be chromatographically resolved, followed by epoxidation with LiAlH4 reduction to yield enantiomerically pure forms. Stereochemical integrity is confirmed via circular dichroism (CD) spectroscopy .
Q. What experimental models best replicate human metabolic activation pathways for this compound?
Bacterial dioxygenase systems (e.g., Pseudomonas sp. strain NCIB 9816/11) catalyze stereospecific epoxidation of dihydronaphthalene analogs, providing insights into enzymatic oxidation mechanisms. Recombinant E. coli expressing human CYP isoforms (e.g., CYP1A1) are also used to study interspecies metabolic differences .
Q. How do stereochemical variations in diol epoxide metabolites influence DNA adduct formation?
The (1R,2S,3S,4R)-configuration of the tetraol hydrolysis product correlates strongly with BPDE-derived adducts in human urine (r = 0.72, p < 0.0001), suggesting shared carcinogenic mechanisms. Reverse diol epoxides (e.g., Phe-3,4-D-1,2-E) show weaker adduct formation, highlighting the role of spatial arrangement in DNA binding .
Data Interpretation & Methodological Challenges
Q. What strategies mitigate matrix interference in urinary metabolite analysis?
Solid-phase extraction (SPE) with C18 cartridges effectively removes urinary contaminants. Combining SPE with enzymatic hydrolysis (β-glucuronidase/sulfatase) improves recovery of conjugated metabolites. Internal standards (e.g., deuterated analogs) correct for matrix effects and instrument variability .
Q. How can researchers validate the environmental relevance of lab-generated metabolite data?
Cohort studies comparing smokers and non-smokers reveal significant correlations between Phe-1,2-D-3,4-E hydrolysis products and BPDE-tetraols, confirming in vivo relevance. Ecological studies using LC-MS/MS to detect tetraols in wastewater or air particulates further bridge lab and field data .
Q. What computational tools predict the stability and reactivity of diol epoxide metabolites?
Density functional theory (DFT) calculations assess epoxide ring strain and electron density distribution, predicting adduct formation sites. Molecular docking simulations with DNA polymerase κ or repair enzymes (e.g., OGG1) elucidate repair resistance mechanisms for persistent adducts .
Tables
Q. Table 1. Key Metabolites of Phenanthrene and Their Biological Significance
| Metabolite | Role in Metabolism | Carcinogenic Potential |
|---|---|---|
| Phe-1,2-D-3,4-E (diol epoxide) | DNA adduct formation | High (bay-region) |
| Phe-3,4-D-1,2-E (reverse epoxide) | Detoxification pathway | Low |
| Phe-(1R,2S,3R,4S)-tetraol | Hydrolysis product, biomarker | Non-carcinogenic |
Q. Table 2. Comparison of Analytical Methods for Dihydrodiol Quantitation
| Method | Sensitivity | Sample Volume | Time Required | Limitations |
|---|---|---|---|---|
| Acid Hydrolysis | Moderate | 2 mL | 2–16 h | Overestimates dihydrodiols |
| Methyl Iodide Derivatization | High | 10 mL | 16 h | High solvent consumption |
| Optimized GC-MS | High | 1 mL | 4 h | Requires deuterated IS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
